molecular formula C7H14N4O B180965 (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 199342-00-2

(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No. B180965
M. Wt: 170.21 g/mol
InChI Key: LHRAHHGCQRJYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol, also known as DIPL, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has shown potential applications in various fields of scientific research. In the field of medicine, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have anti-inflammatory and anti-cancer properties. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to have potential applications in the field of agriculture as a plant growth regulator. Additionally, (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.

Mechanism Of Action

The mechanism of action of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is not fully understood. However, studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have various biochemical and physiological effects. In vitro studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its low toxicity. (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol has been found to have low toxicity in animal studies, making it a potentially safe compound for use in research. However, one limitation of using (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in lab experiments is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol. One area of research could focus on developing new methods for synthesizing (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol that are more efficient and cost-effective. Another area of research could focus on further exploring the anti-inflammatory and anti-cancer properties of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol and its potential use in the development of new drugs. Additionally, research could focus on exploring the potential applications of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol in the field of materials science, such as in the development of new polymers and metal-organic frameworks.

Synthesis Methods

The synthesis of (3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol is typically achieved through the reaction of 3,4-diaminopyrazole with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water and polar organic solvents.

properties

CAS RN

199342-00-2

Product Name

(3,4-Diamino-1-isopropyl-1H-pyrazol-5-yl)methanol

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

(4,5-diamino-2-propan-2-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H14N4O/c1-4(2)11-5(3-12)6(8)7(9)10-11/h4,12H,3,8H2,1-2H3,(H2,9,10)

InChI Key

LHRAHHGCQRJYCE-UHFFFAOYSA-N

SMILES

CC(C)N1C(=C(C(=N1)N)N)CO

Canonical SMILES

CC(C)N1C(=C(C(=N1)N)N)CO

synonyms

1H-Pyrazole-5-methanol,3,4-diamino-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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